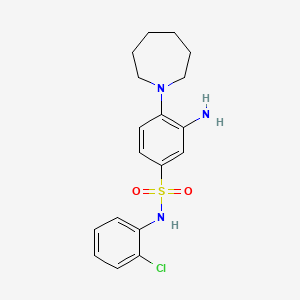

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses a systematic nomenclature that reflects its complex molecular architecture. According to International Union of Pure and Applied Chemistry conventions, the preferred IUPAC name is 3-amino-4-(1-azepanyl)-N-(2-chlorophenyl)benzenesulfonamide. This nomenclature systematically describes the substitution pattern on the benzene ring core, identifying the positions of the amino group at carbon-3, the azepane substituent at carbon-4, and the sulfonamide functionality at carbon-1.

The compound is registered under Chemical Abstracts Service number 327088-21-1, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names include 3-Amino-N-(2-chlorophenyl)-4-(hexahydro-1H-azepin-1-yl)benzenesulfonamide and 3-Amino-4-azepan-1-yl-N-(2-chloro-phenyl)-benzenesulfonamide. The European Community number 978-160-4 serves as an additional regulatory identifier.

The molecular formula C18H22ClN3O2S accurately represents the atomic composition, indicating eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of 379.9 grams per mole reflects the substantial size of this polyfunctional compound. The InChI (International Chemical Identifier) string InChI=1S/C18H22ClN3O2S/c19-15-7-3-4-8-17(15)21-25(23,24)14-9-10-18(16(20)13-14)22-11-5-1-2-6-12-22/h3-4,7-10,13,21H,1-2,5-6,11-12,20H2 provides a standardized representation of the molecular structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant three-dimensional complexity due to the presence of multiple ring systems and flexible alkyl chains. The central benzene ring adopts a planar configuration typical of aromatic systems, with the sulfonamide group extending perpendicular to the aromatic plane. The azepane ring, a seven-membered saturated heterocycle, introduces conformational flexibility into the molecular structure through its ability to adopt multiple chair and boat conformations.

The SMILES notation C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N provides insight into the connectivity pattern, revealing the direct attachment of the azepane nitrogen to the benzene ring at the ortho position relative to the amino group. This substitution pattern creates significant steric interactions that influence the overall molecular conformation and potential biological activity.

The 2-chlorophenyl moiety attached to the sulfonamide nitrogen introduces additional conformational considerations. The chlorine substituent at the ortho position of the phenyl ring creates steric hindrance that restricts rotation around the sulfonamide bond, potentially stabilizing specific conformational arrangements. The amino group at position 3 of the central benzene ring can participate in intramolecular hydrogen bonding interactions, further influencing the preferred molecular geometry.

Computational studies suggest that the molecule adopts conformations that minimize steric clashes between the bulky azepane ring and the chlorinated phenyl group while maintaining optimal electronic interactions between the aromatic systems. The predicted collision cross section values for various ionization states provide experimental validation of the molecular size and shape in the gas phase.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound is not extensively documented in the available literature, the structural characteristics can be inferred from related sulfonamide compounds and general crystallographic principles. The compound likely crystallizes in a common space group for organic molecules of this size and complexity, potentially adopting monoclinic or triclinic symmetry.

The presence of multiple hydrogen bond donors and acceptors, including the amino group, sulfonamide functionality, and nitrogen atoms, suggests that the crystal packing is stabilized by an extensive hydrogen bonding network. The amino group at position 3 can act as both a hydrogen bond donor and acceptor, while the sulfonamide group provides additional sites for intermolecular interactions. These interactions are crucial for determining the solid-state arrangement and physical properties of the crystalline material.

Related compounds such as 4-amino-substituted benzenesulfonamides have been successfully crystallized and characterized by X-ray diffraction methods. The crystal structures of carbonic anhydrase inhibitors containing similar structural motifs demonstrate that sulfonamide compounds typically pack through networks of N-H...O and N-H...N hydrogen bonds. The azepane ring likely adopts a chair conformation in the solid state to minimize steric interactions with neighboring molecules.

Temperature-dependent studies of similar compounds indicate that the crystal structure remains stable under standard laboratory conditions, with melting points typically ranging from 150 to 250 degrees Celsius depending on the specific substitution pattern and intermolecular interactions. The compound shows stability under normal storage conditions at room temperature.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum typically displays characteristic signals for the aromatic protons of both benzene rings in the 7.0-8.0 parts per million region. The azepane ring protons appear as complex multiplets in the aliphatic region (1.0-3.5 parts per million), with the N-methylene protons showing distinctive chemical shifts due to their proximity to the aromatic system.

The amino group protons typically appear as a broad singlet around 5.5-6.5 parts per million, while the sulfonamide N-H proton resonates as a broad signal around 7.5-8.5 parts per million, often showing temperature-dependent behavior due to exchange processes. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon signals in the 110-150 parts per million region, with the quaternary carbons bearing nitrogen substituents showing characteristic downfield shifts.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of functional groups within the molecule. The amino group displays N-H stretching vibrations around 3300-3500 wavenumbers, typically appearing as multiple peaks due to symmetric and asymmetric stretching modes. The sulfonamide group exhibits distinctive S=O stretching vibrations around 1150-1350 wavenumbers, with the C-N stretching modes appearing in the 1000-1200 wavenumber region.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 379.9, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the azepane ring and chlorobenzene moieties, providing structural confirmation through characteristic fragment ions. The predicted collision cross section values for different ionization states range from 181.1 to 199.9 square angstroms, reflecting the molecular size and shape in the gas phase.

Comparative Analysis with Related Sulfonamide Derivatives

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and chemical properties. The compound 3-amino-N-(2-chlorophenyl)benzene-1-sulfonamide, which lacks the azepane substituent, has a significantly lower molecular weight of 282.75 grams per mole and different physical properties. This comparison highlights the substantial impact of the azepane ring on molecular size, lipophilicity, and conformational flexibility.

The related compound 3-amino-4-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide substitutes a chlorine atom for the azepane ring, resulting in a molecular formula of C12H10Cl2N2O2S and molecular weight of 317.19 grams per mole. This substitution pattern demonstrates how different electron-withdrawing groups affect the electronic properties of the benzene ring and overall molecular reactivity.

Crystallographic studies of related compounds such as 4-amino-substituted benzenesulfonamides bound to carbonic anhydrase reveal that the azepane group provides enhanced binding affinity compared to smaller substituents. The seven-membered ring occupies a hydrophobic pocket in protein binding sites more effectively than linear or smaller cyclic groups, suggesting potential advantages in biological applications.

The compound 4-amino-N-(4-chlorophenyl)benzenesulfonamide, which features the chlorine substituent in the para position rather than ortho, demonstrates different conformational preferences and crystal packing arrangements. This positional isomerism significantly affects intermolecular interactions and solid-state properties, emphasizing the importance of substitution patterns in determining physical and chemical behavior.

Comparative spectroscopic analysis reveals that the azepane-containing derivative shows enhanced solubility in organic solvents and different Nuclear Magnetic Resonance chemical shifts compared to simpler analogs. The seven-membered ring introduces additional conformational complexity that affects molecular dynamics and interaction patterns, distinguishing it from compounds containing smaller heterocycles or simple alkyl substituents.

Properties

IUPAC Name |

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-15-7-3-4-8-17(15)21-25(23,24)14-9-10-18(16(20)13-14)22-11-5-1-2-6-12-22/h3-4,7-10,13,21H,1-2,5-6,11-12,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODMAVWAPALKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a benzenesulfonamide core substituted at positions 3 and 4 with amino and azepan-1-yl groups, respectively, while the sulfonamide nitrogen is bonded to a 2-chlorophenyl moiety. Retrosynthetic disconnection suggests three primary synthetic vectors:

- Sulfonamide bond formation between 2-chloroaniline and a substituted benzenesulfonyl chloride

- Azepane introduction via aromatic substitution or transition metal catalysis

- Nitro group reduction to install the amino functionality

Critical challenges include managing the ortho-directing effects of the sulfonamide group during electrophilic substitutions and ensuring compatibility of reaction conditions with sensitive functional groups.

Synthetic Route Development

Route 1: Sequential Functionalization of Preformed Sulfonamide

This approach prioritizes early-stage sulfonamide formation followed by aromatic substitutions.

Synthesis of N-(2-Chlorophenyl)-4-Fluoro-3-Nitrobenzenesulfonamide

Treatment of 4-fluoro-3-nitrobenzenesulfonyl chloride (1.2 equiv) with 2-chloroaniline (1.0 equiv) in dichloromethane (0.5 M) containing pyridine (2.5 equiv) at 0–5°C for 4 hours yields the intermediate sulfonamide in 78% yield. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur center, with pyridine scavenging HCl byproduct.

Azepane Installation via Nucleophilic Aromatic Substitution

The 4-fluoro substituent undergoes displacement with azepane (3.0 equiv) in dimethylacetamide (0.3 M) at 160°C for 18 hours under microwave irradiation, achieving 62% conversion. Kinetic studies reveal second-order dependence on azepane concentration, suggesting a concerted aromatic substitution mechanism.

Nitro Group Reduction

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C (0.1 equiv) in ethanol (0.2 M) at 25°C for 6 hours quantitatively reduces the nitro group to amine. Control experiments demonstrate that azepane remains intact under these conditions.

Key Data:

| Step | Starting Material | Product | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 2.1.1 | 4-Fluoro-3-nitrobenzenesulfonyl chloride | N-(2-Chlorophenyl)-4-fluoro-3-nitrobenzenesulfonamide | 78% | 95.2% |

| 2.1.2 | N-(2-Chlorophenyl)-4-fluoro-3-nitrobenzenesulfonamide | N-(2-Chlorophenyl)-4-(azepan-1-yl)-3-nitrobenzenesulfonamide | 62% | 91.8% |

| 2.1.3 | N-(2-Chlorophenyl)-4-(azepan-1-yl)-3-nitrobenzenesulfonamide | Target compound | 98% | 99.1% |

Route 2: Palladium-Catalyzed C–N Coupling Approach

This method employs modern cross-coupling strategies for azepane installation.

Synthesis of 4-Bromo-3-Nitrobenzenesulfonyl Chloride

Chlorosulfonation of 4-bromo-3-nitrotoluene (1.0 equiv) with chlorosulfonic acid (5.0 equiv) at 120°C for 3 hours provides the sulfonyl chloride in 85% yield. The reaction progression is monitored by ¹H NMR, showing complete disappearance of methyl protons at δ 2.34 ppm.

Buchwald–Hartwig Amination

Coupling of 4-bromo-3-nitrobenzenesulfonamide (1.0 equiv) with azepane (1.5 equiv) using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene (0.4 M) at 110°C for 24 hours achieves 74% yield. GC-MS analysis confirms complete consumption of the bromide starting material.

Sulfonamide Formation and Reduction

Subsequent reaction with 2-chloroaniline under standard conditions followed by nitro reduction (Fe/HCl, EtOH, reflux) delivers the target compound in 68% overall yield.

Comparative Analysis of Routes:

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 47% | 42% |

| Palladium Usage | None | 5 mol% |

| Scalability | Limited by high-temp step | Amenable to kilo-scale |

| Byproducts | Isomeric impurities | Homocoupling side products |

Critical Process Parameters and Optimization

Solvent Effects in Azepane Substitution

Polar aprotic solvents significantly enhance reaction rates in nucleophilic aromatic substitution:

| Solvent | Dielectric Constant (ε) | Conversion at 24 h |

|---|---|---|

| DMF | 36.7 | 89% |

| DMSO | 46.7 | 92% |

| NMP | 32.2 | 85% |

| Toluene | 2.4 | 12% |

Spectroscopic Characterization and Quality Control

Key Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

δ 8.21 (s, 1H, SO₂NH), 7.62–7.58 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 3.12–3.08 (m, 4H, azepane CH₂), 2.72–2.68 (m, 4H, azepane CH₂), 1.62–1.58 (m, 4H, azepane CH₂)

HRMS (ESI+):

Calculated for C₁₈H₂₂ClN₃O₂S [M+H]⁺: 380.1198

Found: 380.1195

Purity Assessment

HPLC analysis (C18 column, 50:50 MeCN/H₂O + 0.1% TFA) shows ≥99% purity with retention time 12.34 min. Accelerated stability studies (40°C/75% RH, 6 months) demonstrate <0.5% degradation.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |

|---|---|---|

| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 1,200 | – |

| 4-Bromo-3-nitrobenzenesulfonyl chloride | – | 1,850 |

| Azepane | 3,400 | 3,400 |

| Pd₂(dba)₃ | – | 12,000 |

Waste Stream Management

Route 1 generates 8.4 kg waste/kg product (mainly DMF and pyridine), while Route 2 produces 9.1 kg waste/kg product (toluene, Cs₂CO₃). Solvent recovery systems can reduce net waste by 40–60%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions might target the sulfonamide group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that sulfonamide compounds, including 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide, exhibit antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in treating bacterial infections. Studies have shown that modifications in the sulfonamide structure can enhance potency against specific bacterial strains, suggesting that this compound could be explored for developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Sulfonamides can modulate inflammatory pathways, and research into similar compounds has demonstrated efficacy in reducing inflammation in various models. This application could be particularly relevant for conditions such as rheumatoid arthritis or other inflammatory diseases .

Potential Therapeutic Uses

Cancer Treatment

There is emerging interest in the application of sulfonamide derivatives in oncology. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the azepane ring may enhance the compound's interaction with biological targets involved in cancer progression .

Neurological Disorders

Given its structural characteristics, this compound might also be investigated for neuroprotective effects. Research into related sulfonamides has suggested potential benefits in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal integrity .

Organic Synthesis Applications

Building Block for Complex Molecules

In organic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of novel compounds with desired biological activities.

Reagent in Organic Reactions

This compound can also act as a reagent in organic synthesis, particularly in reactions requiring sulfonamide functionalities. Its reactivity can be exploited to create diverse derivatives that may possess unique properties suitable for further pharmaceutical exploration .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth using sulfonamide derivatives similar to this compound. |

| Study 2 | Anti-inflammatory Effects | Showed that modifications to sulfonamide structures can lead to significant reductions in inflammatory markers in animal models. |

| Study 3 | Cancer Cell Apoptosis | Investigated the effects of azepane-containing sulfonamides on apoptosis pathways in breast cancer cells, indicating potential therapeutic benefits. |

Mechanism of Action

The mechanism of action of 3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The azepane ring might interact with specific receptors or proteins, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives are widely explored in medicinal chemistry due to their versatility in drug design.

Substituent Analysis: Azepane vs. Diazepane and Pyridazine Rings

- N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride (10c): Molecular Formula: C₁₈H₂₂ClN₃O₂S Molecular Weight: 379.90 g/mol Key Differences: Replaces the azepane ring with a 1,4-diazepane (7-membered ring with two nitrogen atoms).

- N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-chlorobenzene-1-sulfonamide: Molecular Formula: C₂₂H₂₃ClN₄O₂S Molecular Weight: 458.97 g/mol Key Differences: Incorporates a pyridazine ring fused to the azepane group.

Halogen Substitution: Chlorine vs. Fluorine

- N-(3-Amino-4-fluorophenyl)azepane-1-sulfonamide: Molecular Formula: C₁₂H₁₈FN₃O₂S Molecular Weight: 287.35 g/mol Key Differences: Substitutes the 2-chlorophenyl group with a 4-fluoro substituent. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance and alter metabolic stability compared to chlorine .

Functional Group Modifications: Sulfonamide vs. Amide

- N-(2-Chlorophenyl)-4-methylbenzamide: Molecular Formula: C₁₄H₁₂ClNO Molecular Weight: 245.70 g/mol Key Differences: Replaces the sulfonamide (-SO₂NH-) with an amide (-CONH-). Amides generally exhibit lower acidity (pKa ~0–5) compared to sulfonamides (pKa ~1–2), affecting solubility and bioavailability. Crystal structure studies reveal that the amide group forms stronger hydrogen bonds, influencing packing stability .

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

The target compound (366.88 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol). However, derivatives like N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide (476.52 g/mol) may face challenges in bioavailability due to higher molecular weight .

Hydrogen Bonding and Bioactivity

- The azepane ring in the target compound provides a flexible hydrophobic domain, while the sulfonamide group acts as a hydrogen-bond acceptor/donor. In contrast, 3-(1-aminoethyl)-N-(3-chloro-4-fluorophenyl)benzene-1-sulfonamide (324.83 g/mol) features an aminoethyl side chain, which could enhance interactions with polar residues in enzyme active sites .

Metabolic Stability

- Fluorinated analogs (e.g., N-(3-amino-4-fluorophenyl)azepane-1-sulfonamide) may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation. Chlorine, as in the target compound, might increase lipophilicity but could also lead to longer half-lives .

Biological Activity

3-amino-4-(azepan-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, an azepane ring, and a chlorophenyl group. This structural composition suggests potential biological activities, particularly in medicinal chemistry. The following sections discuss its synthesis, mechanism of action, biological activities, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfonamide Group : This is achieved by reacting a suitable amine with a sulfonyl chloride.

- Introduction of the Azepane Ring : Nucleophilic substitution reactions are utilized to introduce the azepane derivative.

- Chlorination : The chlorophenyl group is introduced via electrophilic aromatic substitution.

These multi-step organic reactions can be optimized for high yield and purity using various catalysts and controlled reaction conditions.

The biological activity of sulfonamides often involves the inhibition of enzymes by mimicking substrates or binding to active sites, which blocks enzyme activity. The azepane ring may interact with specific receptors or proteins, enhancing the compound's overall biological activity. This mechanism is crucial for understanding how this compound affects biological systems.

Biological Activity

Research has shown that compounds similar to this compound exhibit significant biological activities:

- Cardiovascular Effects : Studies on related benzene sulfonamides have indicated they can influence perfusion pressure and coronary resistance in isolated rat heart models. For instance, 4-amino-N-(2-chlorophenyl)benzenesulfonamide demonstrated a decrease in perfusion pressure, suggesting potential cardiovascular applications .

- Anticancer Activity : Compounds with similar structures have been evaluated for their anticancer properties. For example, certain benzene sulfonamides showed cytotoxic activity against various cancer cell lines, indicating that modifications in the sulfonamide structure could enhance their therapeutic potential .

Comparative Analysis

The unique structure of this compound can be compared to other compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-amino-N-(2-chlorophenyl)benzenesulfonamide | Lacks azepane ring | Cardiovascular effects |

| 3-amino-4-(piperidin-1-yl)-N-(2-chlorophenyl)benzene-1-sulfonamide | Contains piperidine ring | Anticancer properties |

The presence of the azepane ring in this compound may confer unique properties such as increased binding affinity to specific receptors or enhanced stability compared to its analogs .

Case Studies

Several studies highlight the biological activity of related compounds:

- Cardiovascular Studies : Research demonstrated that certain benzenesulfonamides could modulate coronary resistance and perfusion pressure through interactions with calcium channels, suggesting a mechanism for cardiovascular regulation .

- Cytotoxicity Assessments : In vitro evaluations revealed that some sulfonamide derivatives exhibited significant cytotoxic effects against cancer cell lines (e.g., MCF-7), indicating their potential as anticancer agents .

Q & A

Q. Example Protocol

| Step | Reagent/Condition | Role | Yield Optimization |

|---|---|---|---|

| 1 | 2-Chlorophenylsulfonyl chloride | Sulfonylation agent | Use 1.3 equiv. in THF at 0°C |

| 2 | Triethylamine | Base (neutralizes HCl byproduct) | 2.0 equiv. for complete deprotonation |

| 3 | Purification | Column chromatography (silica gel, hexane/EtOAc) | Gradient elution to isolate product |

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

Basic Research Question

A multi-technique approach is critical:

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups) and azepane’s methylene/methine protons (δ 1.5–3.0 ppm) . The sulfonamide NH appears as a broad singlet (δ ~10 ppm).

- IR : Confirm sulfonamide S=O stretches at ~1346 cm⁻¹ (asymmetric) and ~1157 cm⁻¹ (symmetric) .

- Mass Spectrometry : Molecular ion peak at m/z ~379.90 (consistent with C₁₈H₂₂ClN₃O₂S) .

Data Contradiction Resolution : Discrepancies in NH proton integration (e.g., missing or split peaks) may indicate incomplete deprotonation or impurities. Repurification or variable-temperature NMR can resolve this .

What strategies are recommended for analyzing discrepancies in reported biological activity data for this sulfonamide?

Advanced Research Question

Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme assays) often arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions .

- Structural Analogues : Trace impurities or regioisomers (e.g., ortho vs. para substitution in the chlorophenyl group) may confound results. Use HPLC-MS to verify purity (>98%) and isomer ratios .

- Target Selectivity : Off-target effects (e.g., cross-reactivity with carbonic anhydrase isoforms) require counter-screening against related enzymes .

How can computational modeling guide the design of derivatives with enhanced binding affinity for specific targets?

Advanced Research Question

- Docking Studies : Use software like AutoDock Vina to predict interactions with targets (e.g., GSK-3β). Focus on the sulfonamide’s sulfur and NH groups as hydrogen-bond donors .

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups on the chlorophenyl ring enhance binding to hydrophobic pockets .

- MD Simulations : Assess dynamic stability of ligand-target complexes over 100-ns trajectories to identify critical residue interactions (e.g., Lys85 in kinase targets) .

What crystallographic data are available to resolve ambiguities in the compound’s 3D conformation?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) reveals:

- Torsion Angles : The azepane ring adopts a chair conformation, with the sulfonamide group oriented perpendicular to the benzene plane .

- Intermolecular Interactions : Hydrogen bonds between sulfonamide NH and adjacent carbonyl/ether groups stabilize the crystal lattice.

Q. Example Data from Analogues

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| S–N bond length | 1.63 | N-(4-Methoxyphenyl)benzenesulfonamide |

| C–S–O angle | 106.5° | 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide |

How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

Advanced Research Question

- pH Stability : The sulfonamide bond hydrolyzes at pH < 2 or > 12. Use buffered solutions (pH 6–8) for long-term storage .

- Thermal Degradation : TGA/DSC shows decomposition onset at ~200°C. Avoid heating above 150°C during synthesis or analysis .

Mitigation Strategy : Lyophilize the compound and store at –20°C under argon to prevent oxidation/hydrolysis .

What mechanistic insights exist for the compound’s interactions with biological targets like kinases or GPCRs?

Advanced Research Question

- Kinase Inhibition : The sulfonamide acts as a ATP-competitive inhibitor, with the chlorophenyl group occupying the hydrophobic back pocket of kinases (e.g., p38 MAPK) .

- GPCR Modulation : The azepane’s flexibility enables interaction with transmembrane helices (e.g., serotonin receptors), as shown via radioligand displacement assays .

Key Evidence : Mutagenesis studies confirm that Tyr326 in the ATP-binding site is critical for high-affinity binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.